4-Pentynyl Methanethiosulfonate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Pentynyl Methanethiosulfonate can be synthesized through the reaction of 4-pentyn-1-ol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs at low temperatures to prevent side reactions and to ensure high yield .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps such as distillation or recrystallization to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions: 4-Pentynyl Methanethiosulfonate undergoes several types of chemical reactions, including:
Substitution Reactions: Reacts with thiols to form mixed disulfides.
Oxidation and Reduction Reactions: Can be involved in redox reactions, although specific conditions and reagents may vary.
Common Reagents and Conditions:
Major Products:
Mixed Disulfides: Formed when reacting with thiols.
Scientific Research Applications
4-Pentynyl Methanethiosulfonate is utilized in various scientific research fields, including:
Mechanism of Action
The primary mechanism of action for 4-Pentynyl Methanethiosulfonate involves its reactivity with thiol groups in proteins and peptides. This reactivity allows it to form mixed disulfides, thereby modifying the structure and function of the target molecules . The compound can be used to probe the structures of various receptor channels and enzymes, such as the acetylcholine receptor channel and lactose permease .
Comparison with Similar Compounds
- Methanesulfonothioic Acid S-4-Pentyn-1-yl Ester
- Other Methanethiosulfonates
Comparison: 4-Pentynyl Methanethiosulfonate is unique due to its alkyne functional group, which provides additional reactivity and versatility in chemical modifications compared to other methanethiosulfonates . This uniqueness makes it particularly valuable in research applications where specific and rapid thiol reactivity is required .
Properties
IUPAC Name |
5-methylsulfonylsulfanylpent-1-yne |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2S2/c1-3-4-5-6-9-10(2,7)8/h1H,4-6H2,2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUPLOPYAUOHGCI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)SCCCC#C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80652667 |
Source
|
Record name | S-Pent-4-yn-1-yl methanesulfonothioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80652667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1076199-31-9 |
Source
|
Record name | S-Pent-4-yn-1-yl methanesulfonothioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80652667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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